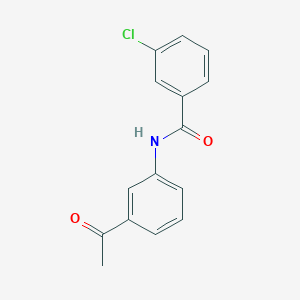

N-(3-acetylphenyl)-3-chlorobenzamide

Description

Contextualization of Substituted Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology

Substituted benzamides are a significant class of organic compounds characterized by a benzamide core structure that has been modified with various functional groups. This structural framework is a prevalent scaffold in medicinal chemistry and drug discovery due to its versatile binding properties and favorable pharmacological characteristics. medchemexpress.com The amide bond, central to the benzamide structure, is a key feature in many biologically active molecules. nih.gov

These derivatives have demonstrated a wide array of pharmacological activities, leading to their use in diverse therapeutic areas. A notable application is in the development of central dopamine (B1211576) receptor antagonists for treating gastrointestinal disorders and as antiemetics. medchemexpress.comacs.org Furthermore, substituted benzamides are extensively researched as anticancer agents, particularly as histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and cancer treatment. nih.govresearchgate.net Their ability to interact with biological targets is often mediated by the substituents on the phenyl ring, which can be tailored to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The development of these compounds often involves synthesizing a series of derivatives to establish structure-activity relationships (SAR), which helps in optimizing their therapeutic potential. nih.gov

Significance of N-(3-acetylphenyl)-3-chlorobenzamide within Current Pharmaceutical and Chemical Research Paradigms

Within the broad class of substituted benzamides, this compound has emerged as a compound of interest in contemporary chemical and pharmaceutical research. Its specific structure, featuring a 3-acetylphenyl group attached to a 3-chlorobenzamide (B146230) core, makes it a subject of investigation for its potential biological activities.

Research has identified this compound and its analogs as inhibitors of sirtuins, a class of NAD+-dependent deacetylases. nih.govnih.gov Sirtuins, particularly SIRT2, are implicated in a variety of cellular processes, including gene expression, metabolic regulation, and the pathogenesis of neurodegenerative diseases like Parkinson's and Huntington's disease. nih.govharvard.edu Inhibition of SIRT2 is considered a promising therapeutic strategy for these conditions. nih.govnih.gov

The significance of this compound lies in its role as a scaffold for developing more potent and selective SIRT2 inhibitors. nih.gov Structure-activity relationship studies on related benzamide-based compounds have provided insights into how modifications to the chemical structure can enhance inhibitory activity and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov This makes this compound a valuable tool for probing the biological functions of sirtuins and for the rational design of novel therapeutics targeting these enzymes. harvard.edu

Detailed Research Findings

The study of this compound and its related structures has provided valuable data on their inhibitory effects on sirtuin enzymes. The following table summarizes the inhibitory activity of related benzamide compounds against various sirtuin isoforms.

| Compound | Scaffold | Target | Inhibitory Activity (IC50) | Selectivity Notes |

|---|---|---|---|---|

| AK-1 | 3-Sulfobenzamide | SIRT2 | - | Reported to have good selectivity for SIRT2 over SIRT1 and SIRT3. nih.gov |

| SirReal2 | - | SIRT2 | 140 nM | Exhibits high (>1000-fold) selectivity for SIRT2 over SIRT1/3/4/5/6. mdpi.com |

| LC-0296 | - | SIRT3 | 3.6 µM | Shows ~19-fold selectivity for SIRT3 over SIRT1 and ~9-fold over SIRT2. mdpi.com |

| Compound 3a | 3-(N-arylsulfamoyl)benzamide | SIRT2 | ~50% inhibition at 10 µM | Highly selective; no inhibition of SIRT1 or SIRT3 at 10 µM. nih.gov |

| Compound 3e | 3-(N-arylsulfamoyl)benzamide | SIRT2 | ~50% inhibition at 10 µM | Highly selective; no inhibition of SIRT1 or SIRT3 at 10 µM. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-10(18)11-4-3-7-14(9-11)17-15(19)12-5-2-6-13(16)8-12/h2-9H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGHLXFZVLRJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(3-acetylphenyl)-3-chlorobenzamide and Structural Analogs

The construction of the amide bond in this compound and its analogs is primarily achieved through well-established synthetic transformations. These methods offer reliable pathways to access this class of compounds, with variations in reaction conditions and starting materials allowing for the synthesis of a diverse range of derivatives.

Acylation Reactions Involving Substituted Anilines and Benzoyl Chlorides

The most direct and widely employed method for the synthesis of this compound is the acylation of 3-aminoacetophenone with 3-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of the aniline (B41778) derivative on the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct formed during the reaction.

The general reaction scheme is as follows:

Reaction of 3-aminoacetophenone with 3-chlorobenzoyl chloride to yield this compound.

The choice of solvent is crucial for the success of the reaction, with aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly used. The reaction temperature is typically controlled to manage the exothermic nature of the reaction and minimize side product formation. While this method is robust, the synthesis of the requisite substituted benzoyl chlorides can sometimes be a limitation.

A similar approach has been utilized for the synthesis of the structural isomer, N-(3-acetylphenyl)-2-chlorobenzamide, by reacting 3-aminoacetophenone with 2-chlorobenzoyl chloride. mdpi.com This highlights the versatility of this method for accessing various positional isomers by simply changing the acylating agent.

Copper-Catalyzed Amidation Approaches for Benzamide (B126) Scaffold Construction

In recent years, copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, have emerged as a powerful tool for the formation of amide bonds. These methods provide an alternative to the traditional acylation of amines and can often be performed under milder conditions. For the synthesis of this compound, this would involve the coupling of 3-chloroacetophenone with 3-chlorobenzamide (B146230) in the presence of a copper catalyst and a suitable ligand.

While a specific example for the synthesis of this compound using this method is not extensively documented in the literature, the general applicability of copper-catalyzed amidation is well-established for a wide range of aryl halides and amides. researchgate.net These reactions typically employ a copper(I) source, such as CuI, and a ligand, often a diamine or a phenanthroline derivative, to facilitate the catalytic cycle. The choice of base and solvent is also critical for achieving high yields.

The development of more efficient and general copper-catalyzed amidation protocols continues to be an active area of research, with the aim of expanding the substrate scope and improving reaction conditions. These advancements hold promise for the synthesis of complex benzamide derivatives that may be difficult to access through traditional methods. nih.gov

Ligand Synthesis for Metal Complexation Studies

The this compound scaffold contains multiple potential coordination sites, namely the amide nitrogen and oxygen atoms, as well as the acetyl carbonyl group. This makes it and its derivatives attractive candidates as ligands for the synthesis of metal complexes. The synthesis of a closely related thiourea (B124793) analog, [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], and its subsequent complexation with various transition metals such as Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) has been reported. researchgate.netsigmaaldrich.com

In this study, the ligand was synthesized by reacting 4-chlorobenzoyl isothiocyanate with 3-aminoacetophenone. researchgate.netsigmaaldrich.com The resulting ligand was then used to prepare octahedral metal complexes. This work demonstrates the potential of the N-acetylphenyl benzamide framework to act as a versatile ligand for the construction of coordination compounds with interesting structural and potentially functional properties. Similarly, the synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its complexation with Cu(II) has been described, further illustrating the utility of acetyl-substituted benzamides in coordination chemistry. nih.govsemanticscholar.org The coordination in this case was suggested to involve the amide nitrogen and the oxygen atoms of both the amide and acetyl carbonyl groups. semanticscholar.org

Novel Synthetic Strategies for Diversification of Benzamide Derivatives

To explore the chemical space around the this compound core and to establish structure-activity relationships for various applications, novel synthetic strategies are being developed. These approaches focus on the rapid generation of compound libraries and the optimization of reaction conditions to improve efficiency and yield.

Parallel Synthesis and Library Generation for Structure-Activity Relationship Studies

Parallel synthesis has become an indispensable tool in modern drug discovery and materials science for the rapid generation of a large number of structurally related compounds. This approach can be readily applied to the synthesis of a library of this compound analogs to investigate how structural modifications impact their biological or material properties.

A typical parallel synthesis approach would involve reacting a common intermediate, such as 3-aminoacetophenone, with a diverse set of substituted benzoyl chlorides in a multi-well plate format. Alternatively, 3-chlorobenzoyl chloride could be reacted with a library of substituted anilines. Automation and high-throughput purification techniques can be employed to streamline the process.

While a specific library based on this compound is not explicitly detailed in the reviewed literature, the principles of parallel synthesis have been successfully applied to generate libraries of other benzamide derivatives for the purpose of structure-activity relationship (SAR) studies. These studies are crucial for identifying key structural features responsible for a desired activity and for optimizing lead compounds.

Modified Reaction Conditions and Catalytic Systems for Optimized Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield, minimize reaction time, and reduce the formation of byproducts. For the synthesis of this compound and its derivatives, several parameters can be modified to improve the efficiency of the established synthetic routes.

In the context of acylation reactions, optimization may involve screening different bases, solvents, and reaction temperatures. For instance, using a stronger, non-nucleophilic base might accelerate the reaction rate, while the choice of solvent can influence the solubility of reactants and the reaction pathway.

For copper-catalyzed amidation reactions, the development of new and more efficient catalytic systems is a key area of research. This includes the design of novel ligands that can enhance the catalytic activity of copper, allowing for lower catalyst loadings and milder reaction conditions. The use of microwave irradiation has also been shown to accelerate many organic reactions, including amide bond formation, and could be a viable strategy for optimizing the synthesis of these compounds.

The table below summarizes various synthetic parameters that can be optimized for the preparation of this compound and its analogs.

| Parameter | Acylation Reaction | Copper-Catalyzed Amidation |

| Catalyst | Not applicable (stoichiometric) | Copper(I) or Copper(II) salts (e.g., CuI, Cu2O) |

| Ligand | Not applicable | Diamines, Phenanthrolines, Amino acids |

| Base | Triethylamine, Pyridine, DIPEA | K2CO3, Cs2CO3, K3PO4 |

| Solvent | Dichloromethane, THF, DMF | Toluene, Dioxane, DMSO |

| Temperature | 0 °C to reflux | Room temperature to 140 °C |

| Atmosphere | Inert (e.g., N2, Ar) often preferred | Inert (e.g., N2, Ar) |

By systematically modifying these parameters, synthetic chemists can develop highly efficient and robust protocols for the synthesis of this compound and a wide array of its derivatives, paving the way for further exploration of their chemical and biological properties.

Spectroscopic and Structural Elucidation Methodologies for Synthesized Benzamides

The characterization of this compound relies on several key analytical techniques to confirm its identity and structure. These methods probe the molecular connectivity, functional groups, exact mass, and three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Proton/Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the chemical shifts (δ) in ¹H and ¹³C NMR spectra, the electronic environment of each proton and carbon atom can be mapped, providing clear evidence of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the amide proton, the aromatic protons on both phenyl rings, and the methyl protons of the acetyl group. The amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift. The aromatic protons will present as a series of multiplets in the range of δ 7.0–8.5 ppm. researchgate.netorganicchemistrydata.org The acetyl group's methyl protons are expected to resonate as a sharp singlet around δ 2.5–2.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. compoundchem.com Key signals include those for the two carbonyl carbons (one from the amide and one from the ketone), which are typically found in the most downfield region of the spectrum (160-200 ppm). compoundchem.comwisc.edu The aromatic carbons will appear in the δ 110–140 ppm range, while the methyl carbon of the acetyl group will be observed at a much higher field (upfield). science-and-fun.deresearchgate.net

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (C=O) | - | ~164-167 |

| Ketone (C=O) | - | ~197-200 |

| Aromatic (C-H, C-Cl, C-N, C-C=O) | ~7.0 - 8.5 (multiplets) | ~115 - 140 |

| Amide (N-H) | Broad singlet, downfield | - |

| Acetyl (CH₃) | ~2.5 - 2.6 (singlet) | ~25 - 30 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. vscht.cz

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. A prominent band for the N-H stretch of the secondary amide is anticipated around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly diagnostic; the amide C=O stretch (Amide I band) typically appears around 1650-1680 cm⁻¹, while the ketone C=O stretch is expected at a slightly higher frequency, around 1685-1700 cm⁻¹. vscht.czmdpi.com Stretching vibrations for aromatic C=C bonds are found in the 1400-1600 cm⁻¹ region. vscht.cz The C-N stretching of the amide group and the C-Cl stretching will also be present at their characteristic frequencies.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | ~3000-3100 |

| Ketone (C=O) | Stretch | ~1685-1700 |

| Amide (C=O) | Stretch (Amide I) | ~1650-1680 |

| Aromatic (C=C) | Stretch | ~1400-1600 |

| Amide (N-H) | Bend (Amide II) | ~1550 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the confident determination of its elemental formula.

For this compound, the molecular formula is C₁₅H₁₂ClNO₂. The monoisotopic mass, calculated from the most abundant isotopes of each element, can be determined with great precision. Based on data for the isomeric compound N-(3-acetylphenyl)-4-chlorobenzamide, the predicted monoisotopic mass is 273.05566 Da. uni.lu HRMS analysis would typically show a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) value corresponding to this exact mass plus the mass of a proton. The presence of a chlorine atom would also result in a characteristic isotopic pattern, with a second peak ([M+2+H]⁺) approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂ClNO₂ |

| Calculated Monoisotopic Mass | 273.05566 Da uni.lu |

| Expected [M+H]⁺ Ion | 274.06294 m/z uni.lu |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. nih.gov

While specific SC-XRD data for this compound are not available in the searched literature, analysis of a structurally similar compound, 3-Chloro-N-(3-methylphenyl)benzamide, offers insight into the type of information that would be obtained. researchgate.net In this related structure, the two aromatic rings were found to be significantly twisted relative to each other, with a dihedral angle of 77.4(1)°. researchgate.net The molecules were linked in the crystal lattice by intermolecular N—H···O hydrogen bonds, forming infinite chains. researchgate.net

An SC-XRD study of this compound would similarly be expected to determine:

The exact conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings.

Precise bond lengths and angles for all atoms.

The nature of intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, which dictate the crystal packing.

Investigation of Biological Activities and Pharmacological Potentials

Antimicrobial Efficacy and Spectrum of Activity

Comprehensive searches for scientific literature detailing the antimicrobial properties of N-(3-acetylphenyl)-3-chlorobenzamide were conducted. The focus was on its activity against specific Gram-positive bacteria and its potency relative to standard antibiotics.

There is currently no specific research data available from the conducted searches that evaluates the direct activity of this compound against the Gram-positive bacterial strains Staphylococcus aureus and Enterococcus faecalis. While the broader class of benzamide (B126) derivatives has been a subject of antimicrobial research, studies focusing explicitly on the this compound molecule have not been identified in the provided search results. Therefore, no quantitative measures of its efficacy, such as Minimum Inhibitory Concentration (MIC) values, can be reported at this time.

In the absence of primary data on the antimicrobial activity of this compound, a comparative analysis of its potency against reference antibiotics is not possible. Scientific studies providing direct comparisons of this specific compound to established antibiotics like ampicillin or vancomycin were not found in the performed searches.

Enzyme Inhibition Studies

The potential of this compound to act as an inhibitor for several key enzymes has been reviewed through targeted literature searches.

There is no available scientific literature from the search results to indicate that this compound has been evaluated as an inhibitor of soluble epoxide hydrolase (sEH). Consequently, no data regarding its inhibitory concentration (IC50) or mechanism of action on sEH is available.

Investigations into the myeloperoxidase (MPO) inhibitory potential of this compound have not been reported in the available scientific literature. Myeloperoxidase is a peroxidase enzyme abundantly found in neutrophils. biosb.com While various compounds are known to inhibit MPO, there is no specific evidence to characterize the interaction between MPO and this compound.

The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical targets in medicinal chemistry. wikipedia.org A review of the scientific literature did not yield any studies that have assessed the inhibitory activity of this compound against either acetylcholinesterase or butyrylcholinesterase. Therefore, no IC50 values or selectivity data for this compound are available.

Glycosidase and Hydrolase Inhibition: Alpha-Amylase and Urease Enzymes

There is currently no published research evaluating the inhibitory activity of this compound against alpha-amylase or urease enzymes. Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Similarly, urease is an important enzyme in certain pathological conditions, and its inhibitors are of medical interest. However, the potential of this compound to modulate the activity of these enzymes has not been investigated.

Exchange Proteins Directly Activated by cAMP (EPAC) Antagonism

The role of this compound as a potential antagonist for Exchange Proteins Directly Activated by cAMP (EPAC) has not been explored in any scientific studies. EPAC proteins are important mediators of cAMP signaling and are considered therapeutic targets for a variety of diseases. The interaction, if any, between this compound and EPAC remains uncharacterized.

Antineoplastic and Cytotoxic Evaluations in Cancer Cell Lines

While various benzamide derivatives have been investigated for their anticancer properties, there is a lack of specific data on the cytotoxic and antineoplastic effects of this compound in cancer cell lines. Research on the broader class of chlorobenzamides has indicated potential for anticancer activity. For instance, studies on 3-chlorobenzamide (B146230) have suggested it could be a promising candidate for the treatment of ovarian and breast cancers based on docking analyses and ADMET predictions . Another related compound, N-(phenylcarbamothioyl)-4-chlorobenzamide, has been identified as a potential anti-breast cancer candidate with better cytotoxic effects on T47D cancer cells compared to the standard drug hydroxyurea jppres.com. However, without direct experimental evaluation of this compound, its potential in this area remains speculative.

Table 1: Cytotoxicity Data for Related Benzamide Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

| N-(phenylcarbamothioyl)-4-chlorobenzamide | T47D | 0.44 mM | jppres.com |

| Hydroxyurea (standard) | T47D | 4.58 mM | jppres.com |

It is important to note that the data presented above is for structurally related compounds and not for this compound itself. The absence of specific research on this compound underscores the need for future studies to determine its pharmacological profile and potential therapeutic applications.

Mechanistic Insights into Biological Actions

Identification of Specific Molecular Targets and Receptor Interactions

There is currently no specific information available in peer-reviewed literature that identifies the molecular targets or details the receptor interactions of N-(3-acetylphenyl)-3-chlorobenzamide. Research on analogous compounds suggests that the acetyl and chloro-substituted phenyl rings are critical for biological activity, likely influencing the compound's binding affinity to various biomolecules. However, without direct studies on the 3-chloro isomer, its specific targets remain unknown.

Elucidation of Underlying Biochemical Pathways and Cellular Processes Modulated by the Compound

In the absence of dedicated research, the biochemical pathways and cellular processes that may be modulated by this compound have not been elucidated. Studies on similar chemical structures hint at potential antimicrobial and anticancer activities, which would imply interference with essential bacterial metabolic pathways or cancer cell proliferation and survival mechanisms. Nevertheless, these are speculative extrapolations, and no concrete evidence for this compound's effects on specific pathways has been published.

Structure-Mechanism Relationships: Influence of Molecular Features on Biological Function and Target Selectivity

A definitive analysis of the structure-mechanism relationship for this compound is not possible without empirical data. The placement of the chlorine atom at the meta-position of the benzamide (B126) ring, in conjunction with the acetyl group on the aniline (B41778) moiety, is expected to create a unique electronic and steric profile. This specific arrangement would theoretically govern its interaction with biological targets and differentiate its activity from that of its ortho- and para-chloro isomers. However, the precise influence of these molecular features on the biological function and target selectivity of this compound has not been experimentally determined or reported.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Exploration of Substituent Effects on Benzamide (B126) and Phenyl Rings

The nature and position of substituents on the two aromatic rings are primary determinants of the compound's interaction with biological targets. These groups influence the molecule's electronic properties, lipophilicity, and conformational preferences, which in turn dictate binding affinity and specificity.

The acetyl group on the phenyl ring plays a significant role in the molecule's biological interactions. Its position is critical; as a meta-substituent, the acetyl group in N-(3-acetylphenyl)-3-chlorobenzamide influences the electronic distribution of the ring and provides a potential hydrogen bond acceptor site through its carbonyl oxygen. The exact mechanism and the importance of this interaction depend on the specific biological target.

Table 1: Illustrative Impact of Acetyl Group Position on Receptor Binding

The introduction of a chlorine atom into a biologically active molecule can profoundly improve its potency and pharmacokinetic properties. eurochlor.org In this compound, the chlorine atom at the meta-position of the benzamide ring significantly influences its biological activity.

Key effects of the chlorine substituent include:

Increased Lipophilicity : The chloro group increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes and access hydrophobic pockets within a target protein. nih.gov

Electronic Effects : As an electron-withdrawing group, chlorine alters the electron density of the benzamide ring. This modification can influence the reactivity of the amide carbonyl and its ability to participate in dipole-dipole or hydrogen-bonding interactions. eurochlor.org

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a specific, noncovalent interaction with an electron-rich atom (like oxygen or nitrogen) in the binding site. The strength and geometry of this interaction are highly dependent on the surrounding chemical environment. researchgate.net

Studies on various scaffolds have demonstrated that the position and nature of the halogen are critical. For instance, moving the chlorine from the meta to the para position, as in N-(3-acetylphenyl)-4-chlorobenzamide, would alter the molecule's dipole moment and its fit within a binding pocket. chemrxiv.org The choice of halogen also matters; fluorine, for example, can form stronger halogen bonds in some contexts and has a smaller size, offering a different steric profile. researchgate.netnih.gov The empirical observation that chlorine substitution often enhances biological activity has led to its description as a "magic" substituent in drug discovery. chemrxiv.org

Table 2: General Effects of Halogen Substitution on Benzamide Scaffolds

Rational Design Strategies for Enhanced Bioactivity and Specificity

Rational design for derivatives of this compound would leverage SAR insights to optimize interactions with a specific biological target. The goal is to enhance desired properties like potency and selectivity while minimizing off-target effects. nih.gov

Strategies could include:

Conformational Locking : Introducing structural constraints, such as replacing the benzamide with a conformationally locked scaffold, can reduce the entropic penalty of binding and improve affinity. nih.gov This pre-organizes the molecule into its bioactive conformation.

Bioisosteric Replacement : The acetyl or chloro groups could be replaced with other functional groups (bioisosteres) that have similar steric and electronic properties but may offer improved metabolic stability or additional interaction points. For example, replacing the acetyl group with a sulfone or a cyano group could be explored.

Scaffold Hopping : The phenyl or benzamide rings could be replaced with other aromatic or heterocyclic systems to explore new interaction landscapes and potentially improve properties like solubility or patentability. nih.gov

Role of Linker Modifications within Benzamide-Containing Scaffolds in Biological Interaction

The amide linker (-CO-NH-) is not merely a passive connector; it is a critical structural element that maintains the relative orientation of the two aromatic rings and actively participates in binding. nih.gov The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide are fundamental to its role in molecular recognition. nih.gov

Modifying the linker is a common strategy in medicinal chemistry to fine-tune biological activity:

Length and Flexibility : Elongating or shortening the linker, for instance by introducing methylene (B1212753) or ethyleneoxy units, can alter the distance between the two ring systems, which may be necessary to optimize interactions with a target. nih.govresearchgate.net However, such changes can also introduce excessive flexibility, which might be detrimental to binding.

Rigidity : Replacing the amide with a more rigid unit, such as an alkene or a small ring, can lock the molecule into a specific conformation, potentially increasing affinity if that conformation is the bioactive one.

Bioisosteric Replacement of the Amide Bond : In some cases, the amide bond itself can be a liability due to susceptibility to hydrolysis by amidase enzymes. Replacing it with a bioisostere like a reverse amide, an ester (though this changes H-bonding), or a stable heterocyclic ring (e.g., oxadiazole) can improve metabolic stability while aiming to preserve key binding interactions. nih.govnih.gov Studies on various classes of compounds show that even subtle changes, like replacing an ester with an amide, can dramatically alter biological activity by changing bond stiffness and conformational preferences. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Parameter Analysis (e.g., HOMO/LUMO Energies, Molecular Electrostatic Potential (MEP), Dipole Moment)

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of a molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the electron-donating and accepting capabilities of a compound, respectively. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

No published data on the HOMO/LUMO energies, MEP, or dipole moment for N-(3-acetylphenyl)-3-chlorobenzamide were found.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Binding Modes and Affinities within Protein Active Sites

Docking simulations can predict the most stable binding conformation of this compound within the active site of a specific protein. The binding affinity, often expressed as a docking score or binding energy, indicates the strength of the interaction between the ligand and the protein.

Specific molecular docking studies detailing the binding modes and affinities of this compound with any protein target are not available in the reviewed literature.

Identification of Key Interacting Amino Acid Residues and Binding Hotspots

Beyond predicting the binding pose, molecular docking identifies the key amino acid residues in the protein's active site that form interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) with the ligand. These "hotspots" are critical for the stability of the ligand-protein complex.

There are no documented findings identifying the key interacting amino acid residues for this compound in any protein active site.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature.

Density Functional Theory (DFT) Studies for Conformational Analysis and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT calculations can determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. These studies also provide detailed information about the electronic properties, such as charge distribution and orbital energies, which complements the quantum chemical parameter analysis.

No specific Density Functional Theory studies focusing on the conformational analysis or electronic structure of this compound have been published.

Future Research Directions and Therapeutic Implications

Development of Next-Generation Benzamide-Based Lead Compounds

The development of new therapeutic agents often begins with a promising lead compound, which is then systematically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. The structural framework of N-(3-acetylphenyl)-3-chlorobenzamide, featuring an acetyl group and a chloro-substituent on different phenyl rings, offers multiple avenues for chemical modification.

Future efforts will likely focus on creating libraries of analogues based on this core structure. By systematically altering the substituents on the phenyl rings, researchers can explore the structure-activity relationships (SAR) that govern the compound's biological effects. For instance, the position and nature of the halogen substituent on the benzoyl moiety could be varied to include fluorine, bromine, or iodine, which can significantly impact binding affinity and metabolic stability. Similarly, the acetyl group on the aniline (B41778) ring could be modified to other functional groups to probe interactions with target proteins.

The synthesis of such next-generation compounds can be achieved through established chemical reactions. Typically, the formation of the central amide bond is accomplished by reacting a substituted aniline with an activated carboxylic acid, such as an acyl chloride. mdpi.com Recent advancements in synthetic methodologies, like palladium-catalyzed cross-coupling reactions, offer more sophisticated and efficient routes to create diverse benzamide (B126) derivatives. acs.org These advanced methods allow for the introduction of a wider range of functional groups, facilitating the fine-tuning of the molecule's properties.

Research into related benzamide derivatives has shown that seemingly minor structural changes can lead to significant differences in biological activity, as seen in the varying inhibitory concentrations of different substituted benzamides against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com This underscores the importance of a systematic and comprehensive approach to the design and synthesis of new lead compounds based on the this compound scaffold.

Exploration of Novel Biological Targets and Therapeutic Applications

The benzamide core is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netevitachem.com A key area of future research will be to identify and validate the specific biological targets of this compound and its derivatives.

Initial investigations could involve broad-based screening against panels of kinases, proteases, and other enzymes implicated in disease. For example, various benzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a promising target in cancer therapy. nih.gov Others have been explored as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a target for treating hepatitis. nih.gov

Given the structural features of this compound, it may exhibit activity against targets such as:

Histone Deacetylases (HDACs): Many benzamide-containing compounds are known HDAC inhibitors, which are a class of anticancer agents. researchgate.net

Enzymes in Neurodegenerative Diseases: Substituted benzamides have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are relevant to Alzheimer's disease. mdpi.com

Microbial Enzymes: The antimicrobial potential of benzamide derivatives has been demonstrated against various bacterial strains, including Staphylococcus aureus.

The exploration of these and other potential targets will be crucial in defining the therapeutic applications for this class of compounds. The following table summarizes the biological activities of some representative benzamide derivatives, highlighting the potential areas for investigation for this compound.

| Compound Class | Biological Target | Observed Activity |

| Benzamide Derivatives | PARP-1 | Potent anticancer activity against human colorectal cancer cells. nih.gov |

| Benzamide Analogues | NTCP | Anti-proliferative activity against HepG2 cells. nih.gov |

| N-substituted Benzamides | HDACs | Inhibitory activity against various cancer cell lines. researchgate.net |

| Novel Benzamides | AChE and BACE1 | Dual inhibitory activity relevant to Alzheimer's disease. mdpi.com |

| Chlorinated Cinnamamides | Bacterial Strains | Promising activity against gram-positive bacteria. |

Integration of Advanced Computational and Experimental Approaches in Benzamide Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental methods to accelerate the identification and optimization of new drug candidates. frontiersin.orgbeilstein-journals.org For this compound and its future derivatives, this integrated approach will be indispensable.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode and affinity of benzamide derivatives to the active sites of potential biological targets. nih.gov By modeling the interactions between the ligand and the protein, researchers can prioritize which compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies help to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding event and helping to understand the stability of the interaction. nih.gov

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to identify candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. frontiersin.org

Experimental Approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the efficient identification of initial "hits."

Biophysical Techniques: Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of a ligand bound to its target protein. nih.gov This provides invaluable information for structure-based drug design, allowing for the rational optimization of the lead compound.

In Vitro and In Vivo Testing: Promising compounds identified through computational and initial experimental screening must be further validated through a cascade of in vitro cellular assays and subsequent in vivo animal models to assess their efficacy and safety. nih.gov

By combining the predictive power of computational chemistry with the empirical data from experimental validation, the drug discovery process for novel benzamide-based therapeutics can be made more efficient and rational. This integrated strategy will be key to unlocking the full therapeutic potential of this compound and its next-generation derivatives.

Q & A

Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-3-chlorobenzamide, and how can reaction conditions be optimized to improve yield?

Answer: The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves reacting 3-chlorobenzoyl chloride with 3-acetylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). Optimization strategies include:

- Stoichiometric control : A 1.2:1 molar ratio of acyl chloride to amine ensures excess acyl chloride minimizes side reactions .

- Temperature : Maintaining 0–5°C during initial mixing reduces byproduct formation (e.g., hydrolysis of acyl chloride).

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >70% purity, while recrystallization from methanol improves crystallinity .

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Answer: Key analytical techniques include:

- 1H NMR : Peaks at δ 10.16 ppm (amide NH) and δ 2.5 ppm (acetyl CH3) confirm functional groups. Aromatic protons appear as multiplets between δ 7.6–8.0 ppm .

- IR Spectroscopy : Stretching vibrations at ~1675 cm⁻¹ (C=O of amide) and ~1700 cm⁻¹ (acetyl C=O) validate the structure .

- Melting Point : A sharp range (e.g., 167–169°C) indicates purity .

- Elemental Analysis : Matches calculated values for C, H, N, and Cl within ±0.3% .

Advanced Research Questions

Q. How does the presence of electron-withdrawing substituents (e.g., acetyl) influence crystallographic packing and hydrogen bonding in this compound?

Answer: X-ray crystallography reveals that the acetyl group enhances molecular planarity, promoting π-π stacking (interplanar distance ~3.5 Å). Hydrogen bonds form between the amide NH and carbonyl oxygen (N–H⋯O, ~2.8 Å), creating 1D chains. The chloro substituent contributes to Cl⋯π interactions (~3.4 Å), stabilizing the lattice . Comparative studies with non-acetylated analogs (e.g., N-(3-methylphenyl)-3-chlorobenzamide) show reduced planarity and weaker intermolecular interactions .

Q. What methodological challenges arise when analyzing conflicting spectroscopic data (e.g., NMR vs. IR) for this compound, and how can these be resolved?

Answer: Discrepancies may arise from:

- Tautomerism : Keto-enol equilibria in the acetyl group can shift NMR peaks. IR can resolve this by detecting enolic O–H stretches (~3200 cm⁻¹), absent in the keto form .

- Solvent effects : DMSO-d6 in NMR may induce peak broadening; cross-validate with CDCl3 spectra.

- Impurities : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., unreacted acyl chloride). For unresolved conflicts, single-crystal X-ray diffraction provides definitive structural proof .

Q. In cytotoxicity studies, how do researchers account for potential off-target effects when evaluating this compound derivatives against cancer cell lines?

Answer: Methodologies include:

- Dose-response curves : Calculate IC50 values (e.g., via probit analysis) to distinguish specific cytotoxicity from nonspecific toxicity at high concentrations .

- Control assays : Compare to standard chemotherapeutics (e.g., 5-fluorouracil) and include vehicle-only controls (e.g., DMSO).

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) from necrosis (propidium iodide uptake) .

- Selectivity testing : Evaluate toxicity in non-cancerous cell lines (e.g., HEK293) to identify selective compounds .

Q. How do metal ions (e.g., Co²⁺) influence the stability and reactivity of this compound during coordination chemistry studies?

Answer: Co²⁺ catalyzes dethiocyanation reactions in thioamide derivatives, converting ligands like N-(benzothiazol-2-yl)-3-chlorobenzamide into simpler amides. This occurs via metal-assisted cleavage of C–S bonds, confirmed by tracking sulfur content (EDX) and monitoring byproducts (HPLC). Stability studies under inert atmospheres (N2) show reduced decomposition, suggesting oxidative pathways are critical .

Q. What computational strategies are employed to predict the pharmacokinetic properties of this compound derivatives?

Answer:

- Docking simulations : Assess binding affinity to target proteins (e.g., estrogen receptors) using AutoDock Vina.

- ADMET prediction : Tools like SwissADME calculate logP (~3.2) and aqueous solubility (<10 µg/mL), indicating moderate bioavailability.

- QSAR models : Correlate substituent electronegativity with cytotoxicity (R² > 0.85) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.